Cesium methoxide

Description

Properties

CAS No. |

13106-69-9 |

|---|---|

Molecular Formula |

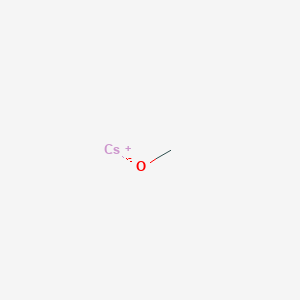

CH4CsO |

Molecular Weight |

164.947 g/mol |

IUPAC Name |

cesium;methanolate |

InChI |

InChI=1S/CH4O.Cs/c1-2;/h2H,1H3; |

InChI Key |

WPIVKKXUBUSHMY-UHFFFAOYSA-N |

SMILES |

C[O-].[Cs+] |

Isomeric SMILES |

C[O-].[Cs+] |

Canonical SMILES |

CO.[Cs] |

Origin of Product |

United States |

Foundational & Exploratory

Cesium methoxide chemical and physical properties

An In-depth Technical Guide to Cesium Methoxide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CsO) is a powerful inorganic base that plays a significant role as a reagent and catalyst in organic synthesis. Its high reactivity and solubility in certain organic solvents make it a valuable tool for a variety of chemical transformations, including deprotonation, transesterification, and carbon-carbon bond formation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its reactivity and applications.

Chemical and Physical Properties

This compound is a white solid that is highly reactive, particularly with water and moist air. Due to its reactivity, some of its physical properties, such as a distinct boiling point, are not well-defined, as it tends to decompose at elevated temperatures.

General Properties

| Property | Value | Source |

| Chemical Formula | CH₃CsO | [1] |

| Molecular Weight | 163.94 g/mol | [1][2] |

| CAS Number | 13106-69-9 | [1][2] |

| Appearance | White solid | [3] |

| SMILES | C[O-].[Cs+] | [1] |

| Synonyms | Cesium methanolate, Caesiummethylat | [1] |

Physical Properties

| Property | Value | Notes | Source |

| Melting Point | > 350 °C (decomposes) | Data for analogous sodium methoxide suggests decomposition at high temperatures. | |

| Boiling Point | Decomposes | Data for analogous sodium methoxide. | |

| Density | 0.85 g/cm³ | Reported for a 10% solution in methanol. | [2] |

| Flash Point | 11 °C (52 °F) | Reported for a solution in methanol. |

Solubility

This compound is soluble in methanol.[3] While specific quantitative data for its solubility in a range of organic solvents is scarce, cesium salts, in general, exhibit greater solubility in polar aprotic solvents compared to other alkali metal salts, a phenomenon often referred to as the "cesium effect".[4] Cesium salts are known to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Reactivity and Applications

This compound is a strong base and a source of the methoxide nucleophile. Its reactivity is harnessed in various organic transformations.

-

Strong Base: It is widely used for deprotonation reactions in organic synthesis.

-

Catalyst in Transesterification: It serves as an efficient catalyst for the transesterification of esters, a key reaction in the production of biodiesel.[5][6][7]

-

Alkylation Reactions: this compound and other cesium bases are effective in promoting the side-chain alkylation of toluene with methanol to produce styrene and ethylbenzene.[8][9][10] The cesium ions and potential formation of cesium oxide on catalyst supports play crucial roles in this process.[9][10]

-

Synthesis of Anhydrous Cesium Salts: It reacts with ammonium salts in methanol to produce high-purity anhydrous cesium salts, with ammonia and methanol as the only byproducts.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from cesium metal and methanol.[3]

Materials and Equipment:

-

Cesium metal

-

Anhydrous methanol

-

Anhydrous heptane

-

Pyrex glass vessel with a Teflon-FEP valve

-

Pyrex glass vacuum line

-

Glove box with a dry argon atmosphere

Procedure:

-

In a dry argon-filled glove box, place 1.32 g (10.00 mmol) of cesium metal into a Pyrex glass vessel.

-

Connect the vessel to a Pyrex glass vacuum line.

-

Condense 10 mL of dry heptane and 0.5 mL of dry methanol into the vessel at -196 °C.

-

Allow the reaction mixture to warm to 20 °C. Vigorous hydrogen gas evolution will be observed as the solvent melts.

-

After the gas evolution ceases, pump off the volatile products (H₂) at -196 °C.

-

Repeat the addition of 0.5 mL of dry methanol followed by warming and removal of volatiles until all the cesium metal has reacted.

-

After the final addition, remove all volatile compounds at 25 °C to obtain 1.49 g (10.00 mmol) of white, solid this compound in quantitative yield.[3]

Experimental Workflow:

General Procedure for the Synthesis of Anhydrous Cesium Salts

This protocol outlines the use of this compound to prepare other anhydrous cesium salts from their corresponding ammonium salts.[3]

Procedure:

-

Prepare a solution of 164 mg (1.00 mmol) of this compound in 5 mL of dry methanol.

-

Prepare a solution of 1.00 mmol of the desired ammonium salt in 5 mL of dry methanol.

-

Add the this compound solution to the ammonium salt solution at the appropriate temperature. For highly oxidative anions like perchlorate or dinitramide, conduct the reaction at low temperatures (-40 to -50 °C).[3]

-

A white precipitate of the cesium salt may form immediately.

-

The product can be isolated by filtration after concentrating the solution or by removing the solvent from the entire reaction mixture under vacuum at 25 °C.

Reaction Mechanisms

Transesterification (Base-Catalyzed)

This compound acts as a catalyst in transesterification by providing the methoxide ion (CH₃O⁻), a strong nucleophile. The general mechanism, analogous to that with sodium methoxide, involves the nucleophilic acyl substitution.[7][11]

Side-Chain Alkylation of Toluene with Methanol

The reaction is proposed to proceed via the initial dehydrogenation of methanol to formaldehyde on the basic sites of the catalyst, followed by the reaction of formaldehyde with toluene.[10]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Reactivity: It reacts violently with water, producing flammable hydrogen gas.[12] It is also sensitive to air and moisture.[12]

-

Handling: All handling should be conducted in a dry, inert atmosphere, such as in a glove box.[3] Use spark-proof tools and explosion-proof equipment.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[13] Keep away from water, acids, and strong oxidizing agents.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-retardant garments, chemical-resistant gloves, and safety goggles or a face shield.[14]

-

Fire: In case of fire, use a Class D fire extinguisher (e.g., dry sand, dry chemical). Do not use water. [15]

Conclusion

This compound is a highly reactive and useful reagent for specialized applications in organic synthesis. Its strong basicity and the unique properties associated with the cesium cation enable chemical transformations that may be less efficient with other alkali metal methoxides. Proper understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | CH3CsO | CID 23663625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 13106-69-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. public.websites.umich.edu [public.websites.umich.edu]

- 5. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]

- 6. scielo.org.ar [scielo.org.ar]

- 7. researchgate.net [researchgate.net]

- 8. Explaining the influence of the introduced base sites into alkali oxide modified CsX towards side-chain alkylation of toluene with methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. physics.purdue.edu [physics.purdue.edu]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Cesium Methoxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of cesium methoxide (CH₃CsO), a strong base utilized in a variety of chemical syntheses. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and application, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Concepts: Molecular Formula and Structure

This compound is an ionic compound with the molecular formula CH₃CsO.[1][2] It consists of a cesium cation (Cs⁺) and a methoxide anion (CH₃O⁻). The chemical structure is characterized by the ionic bond between these two components.

Key Identifiers:

The ionic nature of this compound dictates its high reactivity as a strong base in various chemical transformations.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 163.939 g/mol | [1][2] |

| Exact Mass | 163.92384167 Da | [1] |

| Physical Description | White solid | [4] |

| CAS Number | 13106-69-9 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of anhydrous this compound and its subsequent use in the preparation of other anhydrous cesium salts are outlined below. These protocols are critical for ensuring the purity and reactivity of the resulting compounds.

Synthesis of Anhydrous this compound

This protocol details the preparation of anhydrous this compound from cesium metal and dry methanol.[4]

Materials and Apparatus:

-

Cesium metal

-

Dry heptane

-

Dry methanol

-

Pyrex glass vessel with a Teflon-FEP valve

-

Pyrex glass vacuum line

-

Glove box with a dry argon atmosphere

Procedure:

-

In a dry box, place 1.32 g (10.00 mmol) of cesium metal into a Pyrex glass vessel equipped with a Teflon-FEP valve.

-

Connect the vessel to a Pyrex glass vacuum line.

-

Condense 10 mL of dry heptane and 0.5 mL of dry methanol into the vessel at -196 °C.

-

Allow the reaction mixture to warm to 20 °C. Vigorous gas evolution (H₂) will be observed as the solvent melts.

-

After the initial gas evolution subsides, pump off the volatile products (H₂) at -196 °C.

-

Condense an additional 0.5 mL of dry methanol into the vessel.

-

Repeat steps 5 and 6 until all the cesium metal has reacted.

-

Remove all volatile compounds at 25 °C under vacuum to yield 1.49 g (10.00 mmol) of a white solid, which is pure, anhydrous this compound.

General Procedure for the Synthesis of Anhydrous Cesium Salts

This compound serves as a valuable reagent for the synthesis of other anhydrous cesium salts from their corresponding ammonium salts.[4]

Materials:

-

This compound

-

Ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate)

-

Dry methanol

Procedure:

-

Prepare a solution of this compound (164 mg, 1.00 mmol) in 5 mL of dry methanol.

-

Prepare a solution of the corresponding ammonium salt (1.00 mmol) in 5 mL of dry methanol.

-

Add the this compound solution to the ammonium salt solution at the desired temperature. For highly oxidative salts like ammonium dinitramide and ammonium perchlorate, conduct the reaction at -40 °C and -50 °C, respectively, to prevent solvent degradation.

-

For salts like perchlorate, chloride, and dinitramide, a white precipitate of the cesium salt will form immediately.

-

The product can be isolated by filtration after concentrating the solution, or the entire reaction mixture can be pumped to dryness at 25 °C.

-

The by-products, ammonia and methanol, are volatile and easily removed.

-

If necessary, the crude product can be purified by recrystallization from methanol.

Applications in Chemical Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis. Its high reactivity is leveraged in various transformations, including the preparation of anhydrous salts as detailed above.

While direct involvement in biological signaling pathways is not a characteristic of this compound, its role in the synthesis of complex organic molecules can be crucial for the preparation of novel drug candidates and intermediates. For instance, alkali metal alkoxides are fundamental in deprotonation and nucleophilic substitution reactions, which are cornerstone transformations in medicinal chemistry. The use of cesium, in particular, can offer unique reactivity and selectivity profiles compared to lighter alkali metals due to its lower electronegativity and the softer nature of the cesium cation.[5]

Furthermore, cesium-promoted catalysts are investigated for various industrial processes, including methanol synthesis, which highlights the broader impact of cesium compounds in catalysis and chemical manufacturing.[6]

Conclusion

This compound is a highly reactive and useful compound for specialized chemical syntheses. This guide provides the foundational knowledge of its structure, properties, and handling, along with detailed experimental protocols to aid researchers in its effective and safe utilization. The provided diagrams and data tables are intended to serve as a quick and accessible reference for laboratory work.

References

Cesium methoxide CAS number and safety data sheet (SDS)

CAS Number: 13106-69-9

Chemical Formula: CH₃CsO

Molecular Weight: 163.94 g/mol []

This technical guide provides an in-depth overview of Cesium Methoxide, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document incorporates safety data and protocols from closely related and structurally similar compounds, such as elemental cesium and other alkali metal methoxides. This information should be used as a guideline, and a thorough risk assessment should be conducted before handling this substance.

Physicochemical Data

This compound is a strong base used in organic synthesis.[] While detailed experimental data for the pure compound is sparse in publicly available literature, the following table summarizes its known and computed properties.

| Property | Value | Source |

| Molecular Weight | 163.94 g/mol | [] |

| Density | 0.85 g/cm³ | [][2] |

| Physical State | Solid | Inferred from related compounds |

| Solubility | Reacts violently with water | Inferred from related compounds[3] |

Safety and Hazard Information

| Hazard Category | Classification | Notes |

| Flammability | Flammable Solid (Potential) | May ignite in air, especially in the presence of moisture.[3][4] |

| Reactivity | Reacts violently with water | Reaction with water can produce flammable hydrogen gas and corrosive cesium hydroxide.[3] |

| Corrosivity | Corrosive (Potential) | Expected to be corrosive to skin, eyes, and metals.[4] |

| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Potential), Skin Corrosion/Irritation, Serious Eye Damage/Irritation | Based on data for related compounds.[4] |

Experimental Protocols and Handling

Given the hazardous nature of this compound, stringent safety protocols must be followed. The experimental procedures outlined below are based on best practices for handling air- and moisture-sensitive, pyrophoric, and corrosive materials.

Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound, preventing contact with air and moisture.

Methodology:

-

Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[3]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[3] The container should be stored in a secondary container.

-

Dispensing: Use only spark-proof tools for handling.[3] Weighing should be done under an inert atmosphere.

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials must be handled as hazardous waste.[3]

Emergency Procedures

Objective: To outline the immediate actions to be taken in case of an emergency involving this compound.

Methodology:

-

Spill:

-

In case of a small spill within a glovebox, use an appropriate absorbent material (e.g., sand, vermiculite) to cover the spill. Carefully collect the material into a sealed container for disposal.

-

For spills outside a controlled environment, evacuate the area and contact emergency services. Do not use water or carbon dioxide extinguishers. Use a Class D fire extinguisher for metal fires.[3]

-

-

Fire:

-

If a fire occurs, use a Class D fire extinguisher (e.g., powdered lime, dry sand). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [3]

-

-

Exposure:

-

Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

-

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound.

Caption: Workflow for handling this compound.

References

An In-depth Technical Guide to the Basicity of Cesium Methoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity of cesium methoxide, a reagent of significant interest in organic synthesis. Its high basicity and unique properties, often referred to as the "cesium effect," make it a valuable tool for a variety of chemical transformations. This document outlines the quantitative aspects of its basicity, experimental protocols for its determination, and its role in chemical reactions.

Core Concepts: Understanding Basicity

The basicity of this compound (CsOCH₃) in solution is primarily attributed to the methoxide anion (CH₃O⁻), which is the conjugate base of methanol (CH₃OH). The strength of a base is inversely related to the acidity of its conjugate acid; a weaker acid will have a stronger conjugate base. The acidity of an alcohol is quantified by its acid dissociation constant (pKa). The lower the pKa of the alcohol, the stronger the acid, and consequently, the weaker its conjugate base.

The basicity of the methoxide ion can be expressed by the pKb value, which can be derived from the pKa of its conjugate acid, methanol, and the ion-product constant of the solvent (pKw in water). In many organic solvents, direct measurement or comparison of basicity is more practical.

Quantitative Analysis of Basicity

To contextualize the basicity of this compound, it is useful to compare the pKa values of methanol with other common alcohols. A lower pKa value for the parent alcohol corresponds to a less basic alkoxide.

| Alcohol | Chemical Formula | pKa (in water) | Conjugate Base | Relative Basicity of Conjugate Base |

| Methanol | CH₃OH | ~15.5[1][2] | Methoxide (CH₃O⁻) | Strong |

| Water | H₂O | ~15.7[1][2] | Hydroxide (OH⁻) | Strong |

| Ethanol | CH₃CH₂OH | ~16[3] | Ethoxide (CH₃CH₂O⁻) | Stronger than methoxide |

| tert-Butanol | (CH₃)₃COH | ~18[3] | tert-Butoxide ((CH₃)₃CO⁻) | Very Strong |

| Isopropanol | (CH₃)₂CHOH | ~17[3] | Isopropoxide ((CH₃)₂CHO⁻) | Stronger than methoxide |

Note: pKa values can vary slightly depending on the solvent and measurement conditions.

The methoxide ion is a strong base, comparable in strength to the hydroxide ion.[4][5] The larger cesium cation in this compound is "softer" (more polarizable) than smaller alkali metal cations like lithium or sodium. This "cesium effect" can lead to enhanced reactivity and solubility in organic solvents, often making this compound a more effective base in certain synthetic applications even when the intrinsic basicity of the methoxide anion is the same.[6][7]

Experimental Determination of Basicity

The basicity of an alkoxide like this compound can be determined experimentally by measuring the pKa of its conjugate acid, methanol. Two common methods for pKa determination are spectrophotometry and potentiometric titration.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra of the acidic and basic forms of an indicator molecule in the presence of the acid (in this case, methanol) whose pKa is to be determined.

Experimental Protocol:

-

Indicator Selection: Choose a suitable acid-base indicator whose pKa is close to that of methanol. The indicator must exhibit a clear and measurable change in its UV-Vis spectrum upon protonation/deprotonation.

-

Preparation of Solutions:

-

Prepare a stock solution of the chosen indicator in a suitable non-aqueous solvent (e.g., DMSO).

-

Prepare a series of solutions containing a fixed concentration of the indicator and varying concentrations of this compound and methanol to establish different ratios of the acidic and basic forms of the indicator.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum for each solution.

-

Determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms of the indicator.

-

-

Data Analysis:

-

Measure the absorbance of each solution at the λmax of the acidic and basic forms.

-

Use the Beer-Lambert law and the measured absorbances to calculate the ratio of the concentrations of the basic to the acidic form of the indicator ([In⁻]/[HIn]) in each solution.

-

The pKa of methanol can then be determined using the Henderson-Hasselbalch equation: pKa = pH + log([HIn]/[In⁻]) (Note: In non-aqueous solvents, a relative acidity scale is often used instead of pH).

-

By plotting the absorbance ratio against the concentration ratio of methoxide to methanol, the pKa can be determined from the point where the concentrations of the acidic and basic forms of the indicator are equal.

-

Potentiometric Titration

This method involves titrating a solution of the acid (methanol) with a strong base (in a non-aqueous solvent) and monitoring the change in potential (related to pH) using an electrode.

Experimental Protocol:

-

Apparatus Setup:

-

Use a calibrated pH meter or potentiometer with a suitable electrode for non-aqueous solutions.

-

Set up a burette containing a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol).

-

-

Sample Preparation:

-

Prepare a solution of methanol in a suitable anhydrous solvent (e.g., acetonitrile or DMSO).

-

-

Titration Procedure:

-

Immerse the electrode in the methanol solution.

-

Add the titrant in small, accurately measured increments.

-

Record the potential (or pH reading) after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the potential (or pH) as a function of the volume of titrant added.

-

The equivalence point of the titration, where the moles of base added equal the initial moles of acid, is identified as the point of steepest inflection on the titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8][9][10]

-

Role in Chemical Reactions: Deprotonation

This compound is a powerful base used to deprotonate a wide range of organic compounds, generating nucleophiles for subsequent reactions. Its high reactivity and solubility in organic solvents make it particularly effective.

Caption: Deprotonation of a generic acid by this compound.

The diagram above illustrates the fundamental role of this compound as a base. The methoxide anion abstracts a proton from the generic acid (R-H), forming the corresponding anion (R⁻), the cesium cation (Cs⁺), and methanol. The resulting anion is a potent nucleophile that can participate in various synthetic transformations, such as alkylations, acylations, and condensation reactions.

Experimental Workflow: Synthesis of an Ether (Williamson Ether Synthesis)

A common application of this compound is in the Williamson ether synthesis, where it is used to deprotonate an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Caption: Workflow for Williamson ether synthesis using this compound.

This workflow highlights the practical use of this compound in a key organic transformation. The initial deprotonation of the alcohol by this compound is a critical step that generates the nucleophilic alkoxide necessary for the subsequent carbon-oxygen bond formation. The choice of this compound can offer advantages in terms of reaction rate and yield due to the aforementioned "cesium effect."

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. The excess basicity of alkali metal methoxides in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The basicity of alkali metal methoxides in methanol. The effects of ion association on methoxide additions to activated anisoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Acid–base titration - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Cesium Methoxide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) has emerged as a powerful and often advantageous strong base in organic chemistry. Its utility stems from the unique properties of the cesium cation, which frequently leads to enhanced reactivity, selectivity, and solubility compared to its lighter alkali metal counterparts. This guide provides an in-depth technical overview of this compound, encompassing its fundamental properties, applications in key organic transformations, and detailed experimental protocols. Particular emphasis is placed on the "cesium effect," a phenomenon that leverages the large ionic radius and weak coordination of the cesium ion to promote reactions. This document is intended to be a comprehensive resource for researchers seeking to employ this compound to optimize existing synthetic routes or to enable challenging chemical transformations.

Introduction: The "Cesium Effect" and the Role of this compound

In organic synthesis, the choice of base is critical and can significantly influence the outcome of a reaction. While common alkali metal alkoxides like sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) are widely used, cesium-based reagents often exhibit superior performance in a variety of transformations. This enhanced reactivity and selectivity is commonly referred to as the "cesium effect."[1] The cesium effect is attributed to several factors, including the large ionic radius of the Cs⁺ cation, its low charge density, and its propensity to form highly dissociated ion pairs in organic solvents.[2] This results in a more "naked" and therefore more reactive alkoxide anion.

This compound, as a primary example of a cesium-based strong base, is particularly effective in promoting reactions such as methylations, deprotonations, and transesterifications. Its enhanced solubility in organic solvents compared to other alkali metal methoxides further contributes to its utility in homogeneous reaction systems.[2] This guide will delve into the specific applications of this compound, providing both the theoretical underpinnings and practical guidance for its use.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | CH₃CsO | [3] |

| Molecular Weight | 163.94 g/mol | [3] |

| CAS Number | 13106-69-9 | [3][4] |

| Appearance | White solid | [5] |

| pKa (of conjugate acid, Methanol) | ~15.5 | [6] |

Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared in quantitative yield by the reaction of cesium metal with dry methanol.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

Cesium metal (1.32 g, 10.00 mmol)

-

Dry heptane (10 mL)

-

Dry methanol (stepwise addition, ~1-2 mL total)

-

-

Apparatus:

-

Pyrex glass vessel with a Teflon-FEP valve

-

Pyrex glass vacuum line

-

Dry argon atmosphere glove box

-

-

Procedure:

-

In a dry argon atmosphere glove box, place cesium metal into the Pyrex glass vessel.

-

Connect the vessel to the vacuum line and condense dry heptane and a small portion of dry methanol (~0.5 mL) into the vessel at -196 °C.

-

Allow the reaction mixture to warm to room temperature. Vigorous gas (H₂) evolution will be observed.

-

After gas evolution ceases, remove the volatile products under vacuum at -196 °C.

-

Repeat the addition of small portions of dry methanol followed by removal of volatiles until all the cesium metal has reacted.

-

After the final removal of all volatile compounds at 25 °C, a white solid of this compound is obtained in quantitative yield.

-

Logical Relationship: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile base employed in a range of organic transformations. Its efficacy is particularly pronounced in reactions where the formation of a highly reactive, unencumbered nucleophile is desired.

Methylation Reactions

This compound is an excellent reagent for promoting O-methylation and C-methylation reactions. The high degree of dissociation of CsOCH₃ in many organic solvents leads to a highly reactive methoxide anion, which can facilitate methylation under milder conditions or with higher yields compared to other alkali metal methoxides.

Experimental Protocol: O-Methylation of a Phenol (General Procedure)

-

Materials:

-

Phenolic substrate (1.0 mmol)

-

This compound (1.1 mmol)

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 mmol)

-

Anhydrous solvent (e.g., DMF or THF, 10 mL)

-

-

Procedure:

-

To a stirred solution of the phenolic substrate in the anhydrous solvent, add this compound at room temperature under an inert atmosphere.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the cesium phenoxide.

-

Add the methylating agent dropwise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction Pathway: O-Methylation of a Phenol

Caption: Mechanism of phenol O-methylation using CsOCH₃.

Deprotonation Reactions

As a strong, non-nucleophilic base (when sterically hindered substrates are involved), this compound is effective for the deprotonation of a variety of carbon and heteroatom acids. The resulting cesium salts are often more soluble and reactive than their lithium, sodium, or potassium counterparts.

Experimental Protocol: Deprotonation of a Ketone for Aldol Condensation (General Procedure)

-

Materials:

-

Ketone (1.0 mmol)

-

This compound (0.95 mmol, to avoid self-condensation of the aldehyde)

-

Aldehyde (1.1 mmol)

-

Anhydrous THF (-78 °C)

-

-

Procedure:

-

To a solution of the ketone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound in methanol or as a solid.

-

Stir the mixture at -78 °C for 30-60 minutes to generate the cesium enolate.

-

Add the aldehyde dropwise to the enolate solution at -78 °C.

-

Allow the reaction to proceed at -78 °C, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the aldol product by column chromatography.

-

Transesterification Reactions

This compound is a highly efficient catalyst for transesterification reactions, which are crucial in processes such as biodiesel production. The high activity of this compound can lead to faster reaction times and higher conversion rates compared to sodium or potassium methoxide.[2]

Experimental Workflow: Biodiesel Production via Transesterification

Caption: Workflow for this compound-catalyzed biodiesel production.

Experimental Protocol: Transesterification of a Simple Ester (General Procedure)

-

Materials:

-

Ester (e.g., methyl benzoate, 1.0 mmol)

-

Alcohol (e.g., ethanol, large excess, used as solvent)

-

This compound (catalytic amount, e.g., 0.1 mmol)

-

-

Procedure:

-

Dissolve the ester in a large excess of the desired alcohol.

-

Add a catalytic amount of this compound to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the transesterified product.

-

Purify if necessary.

-

Comparative Analysis with Other Alkali Metal Methoxides

The advantages of this compound are most apparent when compared directly with other common strong bases.

| Feature | This compound (CsOCH₃) | Sodium Methoxide (NaOCH₃) | Potassium Methoxide (KOCH₃) |

| Basicity | Strong | Strong | Strong |

| Solubility in Organic Solvents | Generally higher | Moderate | Moderate to low |

| Degree of Ion Dissociation | High | Lower | Intermediate |

| Reactivity of Methoxide Anion | Very high ("naked" anion) | High | High |

| Cost | High | Low | Low |

| Hygroscopicity | High | High | High |

The higher solubility and greater ionic dissociation of this compound in many organic solvents are key contributors to the "cesium effect," leading to enhanced reaction rates and, in some cases, altered selectivity.[2]

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: this compound is corrosive and can cause severe skin and eye burns. It reacts violently with water, releasing flammable methanol. Inhalation of dust can cause respiratory tract irritation.[5]

-

Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition by atmospheric moisture.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water and incompatible materials such as acids and oxidizing agents.[1]

-

Disposal: this compound waste should be treated as hazardous. Small quantities can be cautiously quenched by slow addition to a large volume of a less reactive alcohol (like isopropanol) before neutralization and disposal in accordance with local regulations.

Conclusion

This compound is a highly effective strong base in organic synthesis, offering distinct advantages in terms of reactivity and solubility that are encapsulated in the "cesium effect." While its higher cost may be a consideration, the potential for improved yields, faster reaction times, and enhanced selectivity often justifies its use, particularly in complex syntheses and for challenging transformations. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the knowledge needed to successfully and safely implement this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Stability and Long-Term Storage of Cesium Methoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for cesium methoxide (CsOCH₃). Drawing upon available data for this compound and its chemical analogues, this document outlines the key factors influencing its stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development applications.

Executive Summary

This compound is a highly reactive organometallic compound valued in organic synthesis for its strong basicity. Its utility is intrinsically linked to its purity and stability. This guide establishes that this compound is a moisture- and air-sensitive solid that requires stringent storage conditions to prevent degradation. The primary degradation pathways involve reaction with atmospheric water and carbon dioxide. Long-term stability is achievable through storage under a dry, inert atmosphere at controlled room temperature, protected from light.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | CH₃OCs |

| Molecular Weight | 163.94 g/mol |

| Appearance | White solid |

| CAS Number | 13106-69-9 |

| Reactivity | Highly reactive with water and carbon dioxide.[1] |

Stability Profile of this compound

The stability of this compound is paramount for its effective use. Like other alkali metal alkoxides, its stability is compromised by exposure to atmospheric components.

Sensitivity to Atmospheric Conditions

Moisture/Water: this compound reacts readily with water in a hydrolysis reaction to form cesium hydroxide and methanol. This reaction is vigorous and exothermic. The presence of moisture will rapidly degrade the compound, reducing its efficacy as a strong base. All handling and storage must be conducted under anhydrous conditions.

Carbon Dioxide: Exposure to carbon dioxide in the air leads to the formation of cesium methyl carbonate.[1] This reaction neutralizes the basicity of the methoxide, rendering it ineffective for its intended chemical transformations. A study on sodium methoxide, a close analogue, demonstrated that decomposition in air begins almost immediately upon exposure, with the formation of sodium methyl carbonate and sodium formate over time.[1]

Thermal Stability

Recommended Long-Term Storage Conditions

To ensure the long-term stability and preserve the reactivity of this compound, the following storage conditions are imperative. These recommendations are summarized in Table 2.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and carbon dioxide.[1] |

| Temperature | Controlled Room Temperature (e.g., 20-25 °C) | Avoids potential acceleration of decomposition at elevated temperatures. |

| Container | Tightly sealed, opaque glass or other compatible non-reactive material. | Protects from light and prevents atmospheric contamination. |

| Moisture Control | Store in a desiccator or dry box. | Minimizes exposure to residual moisture. |

| Handling | Exclusively within a glovebox or under a continuous stream of inert gas.[3] | Maintains an inert environment during transfers and weighing. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and related compounds are crucial for ensuring quality and consistency in research.

Synthesis of Anhydrous this compound

A general procedure for the synthesis of anhydrous this compound involves the reaction of cesium metal with dry methanol in a dry, inert solvent such as heptane. The reaction is carried out under an inert atmosphere (e.g., argon) in a glovebox.[3]

Materials:

-

Cesium metal

-

Anhydrous methanol

-

Anhydrous heptane

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, place cesium metal in the reaction vessel.

-

Add anhydrous heptane to the vessel.

-

Slowly add anhydrous methanol to the mixture. The reaction is exothermic and will produce hydrogen gas.

-

Allow the reaction to proceed until the cesium metal is completely consumed.

-

Remove the volatile components (heptane, excess methanol, and dissolved hydrogen) under vacuum to yield solid, white this compound.[3]

Analytical Methods for Purity and Stability Assessment

The purity and degradation of this compound can be assessed using several analytical techniques.

Titration: A simple acid-base titration can be used to determine the active methoxide content. The sample is dissolved in an anhydrous alcohol and titrated with a standardized acid.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the presence of methanol (from hydrolysis) and methyl carbonate or formate species (from reaction with CO₂ and subsequent reactions).[1]

Gas Chromatography (GC): GC can be employed to detect and quantify volatile impurities or degradation products, such as methanol.

Karl Fischer Titration: This method is used to determine the water content of the material, which is a critical parameter for ensuring stability.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for the proper storage and handling of this compound.

Chemical Degradation Pathways

Caption: Primary degradation pathways of this compound upon exposure to air.

Conclusion

This compound is a powerful reagent whose stability is critically dependent on its storage and handling. By adhering to the guidelines outlined in this document—namely, strict exclusion of moisture and carbon dioxide through storage under an inert atmosphere in tightly sealed containers—researchers can ensure the long-term viability and performance of this compound. The information provided, including analogies drawn from similar alkali metal alkoxides, offers a robust framework for maintaining the quality of this compound for sensitive applications in research and development.

References

Cesium Methoxide: A Technical Guide to Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOCH₃) is a strong base used in a variety of chemical transformations, particularly in organic synthesis and catalysis. Its utility stems from the high reactivity of the methoxide anion and the unique properties of the cesium cation, which can influence reaction pathways and selectivity. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its application.

Commercial Availability

This compound is commercially available from several chemical suppliers, primarily as a solution in methanol. The typical concentration offered is 10% by weight.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Notes |

| Gelest, Inc. | This compound, 10% IN METHANOL | 13106-69-9 | Product code: AKC192. |

| Alfa Chemistry | This compound | 13106-69-9 | Offered for experimental/research use. |

| BOC Sciences | This compound | 13106-69-9 | Used as a strong base in organic synthesis. |

This table is not exhaustive and other suppliers may be available.

Pricing and availability are typically provided upon request from the suppliers. Standard packaging sizes are not consistently listed and should be confirmed with the respective vendor.

Purity and Specifications

The purity of commercially available this compound is a critical factor for its successful application in sensitive chemical reactions. While specific certificates of analysis are lot-dependent and must be obtained from the supplier, some general specifications can be inferred from available data sheets and related product information.

Table 2: Typical Product Specifications for this compound (10% in Methanol)

| Parameter | Specification |

| Appearance | Colorless to pale yellow solution |

| Concentration | 10% w/w in methanol |

| Molecular Formula | CH₃CsO |

| Molecular Weight | 163.94 g/mol |

| Density (of solution) | ~0.85 g/cm³[1] |

Common Impurities:

-

Other Alkali Metals: Traces of other alkali metals may be present from the cesium source. For example, a certificate of analysis for a high-purity cesium fluoride product showed trace amounts of rubidium, potassium, and sodium.

-

Water: Due to the hygroscopic nature of both cesium compounds and methanol, water is a likely impurity.

-

Cesium Hydroxide and Cesium Carbonate: Formed from the reaction of this compound with atmospheric moisture and carbon dioxide. A certificate of analysis for cesium hydroxide monohydrate indicated the presence of cesium carbonate as an impurity.[2]

Researchers should consult the supplier's certificate of analysis for lot-specific impurity profiles.

Experimental Protocols

This compound is a versatile reagent in organic synthesis. One of its key applications is in the preparation of other anhydrous cesium salts through reaction with ammonium salts.

Synthesis of Anhydrous Cesium Salts

This protocol describes a general and convenient method for the preparation of anhydrous cesium salts from the corresponding ammonium salts using this compound. The reaction is driven to completion by the thermal instability of the ammonium methoxide byproduct, which decomposes into ammonia and methanol.

Reaction Scheme:

NH₄⁺X⁻ + CsOCH₃ → Cs⁺X⁻ + [NH₄⁺CH₃O⁻] → Cs⁺X⁻ + NH₃(g) + CH₃OH

Materials and Apparatus:

-

This compound (solid or as a solution in dry methanol)

-

Ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate)

-

Dry methanol

-

Pyrex glass reaction vessel with a Teflon-FEP valve

-

Schlenk line for handling volatile and air-sensitive materials

-

Dry argon or nitrogen atmosphere (glove box)

Procedure:

-

Preparation of this compound Solution (if starting from solid): In a dry glove box, dissolve the desired amount of solid this compound in dry methanol to create a solution of known concentration.

-

Reaction Setup: In a Pyrex glass vessel under an inert atmosphere, dissolve the ammonium salt (1.00 mmol) in dry methanol (5 mL).

-

Addition of this compound: At the desired reaction temperature (room temperature for less reactive anions; -40°C to -50°C for strongly oxidative anions like dinitramide and perchlorate), add a solution of this compound (1.00 mmol) in dry methanol (5 mL) to the ammonium salt solution.

-

Precipitation and Isolation: In many cases, the anhydrous cesium salt will precipitate immediately. The product can be isolated by:

-

Filtration: Concentrate the solution under reduced pressure and filter the precipitate. Wash the collected solid with a small amount of cold methanol.

-

Evaporation: Remove all volatile components (ammonia and methanol) under vacuum at room temperature to obtain the solid cesium salt.

-

-

Purification (if necessary): If the starting materials contain impurities, the resulting cesium salt can be purified by recrystallization from methanol.

Workflow for the Synthesis of Anhydrous Cesium Salts:

Caption: A flowchart illustrating the key steps in the synthesis of anhydrous cesium salts.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its utility in synthesizing various compounds can be represented through logical workflows. The "cesium effect," a term often used to describe the unique reactivity and selectivity observed with cesium bases, can be visualized as a decision point in a synthetic pathway.

Logical Relationship in Cesium-Mediated Reactions:

The choice of a cesium base like this compound over other alkali metal bases can significantly alter the outcome of a reaction. This is attributed to the large ionic radius and soft Lewis acidity of the Cs⁺ ion, which can influence the solubility of intermediates and the geometry of transition states.

References

Cesium Methoxide: A Technical Guide to its Hygroscopic Nature and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) is a highly reactive organometallic compound with significant utility in organic synthesis and pharmaceutical development. Its efficacy, however, is intrinsically linked to its extreme sensitivity to atmospheric moisture. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, detailing its interaction with water and outlining rigorous handling protocols to ensure its integrity and safe use. This document summarizes key safety and handling data, presents detailed experimental methodologies for assessing its moisture sensitivity, and provides visual representations of critical workflows and chemical interactions.

Introduction

This compound is the most reactive of the alkali metal methoxides, a property that makes it a valuable reagent in a variety of chemical transformations, including transesterification, deprotonation, and as a catalyst in polymerization reactions. However, its high reactivity also extends to its interaction with water, making it an extremely hygroscopic and deliquescent substance. Exposure to even trace amounts of moisture can lead to rapid degradation of the compound, compromising experimental results and posing significant safety hazards. A thorough understanding of its hygroscopic properties and strict adherence to proper handling techniques are therefore paramount for any researcher or professional working with this compound.

Physicochemical Properties and Hygroscopic Nature

This compound is a white, crystalline solid that reacts exothermically and vigorously with water. Its hygroscopic nature stems from the high affinity of the methoxide anion for protons, leading to a rapid acid-base reaction with water to form methanol and cesium hydroxide.

Reaction with Water:

CsOCH₃ (s) + H₂O (l) → CH₃OH (l) + CsOH (aq)

This reaction is essentially irreversible and highlights the importance of maintaining anhydrous conditions during storage and handling.

Classification of Hygroscopicity

dot

Caption: Hydrolysis of this compound.

Quantitative Data Summary

Due to the challenges in directly measuring the hygroscopicity of this compound without immediate decomposition, the following table provides estimated and comparative data based on the properties of similar alkali metal alkoxides and general classifications.

| Property | This compound (Estimated/Comparative) | Sodium Methoxide (for comparison) | Classification System |

| Hygroscopicity Class | Very Hygroscopic / Deliquescent | Very Hygroscopic / Deliquescent | European Pharmacopoeia |

| Deliquescence Relative Humidity (DRH) | < 15% (Estimated) | < 20% | General Observation |

| Water Absorption Rate | Extremely Rapid | Rapid | Qualitative Assessment |

| Consequence of Moisture Exposure | Vigorous, exothermic hydrolysis | Exothermic hydrolysis | Safety Data Sheets |

Note: The values for this compound are estimations based on its higher reactivity compared to other alkali metal alkoxides. The Deliquescence Relative Humidity (DRH) is the relative humidity at which a substance begins to absorb enough atmospheric moisture to dissolve[3][4][5][6][7].

Handling and Storage Precautions

The primary hazard associated with this compound is its reactivity with water and air. Therefore, all handling and storage procedures must be designed to rigorously exclude atmospheric moisture and oxygen.[8][9][10][11][12]

Inert Atmosphere Handling

All manipulations of this compound must be performed under an inert atmosphere, such as dry argon or nitrogen, within a glovebox. The atmosphere within the glovebox should be continuously monitored to maintain oxygen and moisture levels below 1 ppm.[13][14][15][16][17]

dot

Caption: this compound Handling Workflow.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound, even within a glovebox. This includes:

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Chemically resistant gloves (nitrile gloves are generally suitable for small quantities, but heavier-duty gloves may be required for larger amounts).[9]

Storage

This compound should be stored in a tightly sealed container under a positive pressure of an inert gas. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as acids and oxidizing agents.

Experimental Protocols

Protocol for Determining Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[18][19][20][21] For a highly reactive and air-sensitive compound like this compound, a coulometric Karl Fischer titrator equipped with a sealed titration cell is recommended.

Methodology:

-

System Preparation:

-

Ensure the Karl Fischer titrator is in a glovebox or a dry, inert atmosphere.

-

The titration cell, solvent, and all glassware must be scrupulously dried before use.

-

The Karl Fischer reagent (anode and cathode solutions) should be fresh and anhydrous.

-

-

Sample Preparation (inside a glovebox):

-

Accurately weigh a small amount of this compound (typically 10-50 mg) in a pre-dried vial.

-

Dissolve the sample in a known volume of a suitable anhydrous aprotic solvent (e.g., anhydrous toluene or xylene). Note: Alcohols like methanol cannot be used as they will react with the this compound.

-

-

Titration:

-

Inject a precise aliquot of the sample solution into the sealed titration cell of the coulometric Karl Fischer titrator.

-

The titrator will automatically generate iodine, which reacts with the water present in the sample.

-

The endpoint is detected electrochemically when all the water has been consumed.

-

-

Calculation:

-

The instrument calculates the water content based on the total charge required to generate the iodine. The result is typically expressed as a percentage or in parts per million (ppm).

-

dot

Caption: Karl Fischer Titration Workflow.

Protocol for Gravimetric Moisture Sorption Analysis

Gravimetric moisture sorption analysis can provide information on the rate and extent of water absorption at different relative humidity (RH) levels. This experiment must be conducted with extreme caution due to the reactivity of this compound. The primary purpose of this analysis on this compound would be to confirm its deliquescent nature rather than to obtain a full sorption-desorption isotherm.

Methodology:

-

Instrument Setup:

-

Use a dynamic vapor sorption (DVS) instrument or a thermogravimetric analyzer (TGA) with controlled humidity.

-

The instrument must be housed in a glovebox or purged with a dry, inert gas prior to the experiment.

-

-

Sample Preparation (inside a glovebox):

-

Place a small, accurately weighed sample of this compound onto the sample pan of the instrument.

-

-

Experimental Run:

-

Maintain the sample under a dry, inert gas flow (0% RH) to establish a stable initial weight.

-

Gradually increase the relative humidity in small, controlled steps.

-

Monitor the sample weight continuously. A significant and rapid increase in weight will indicate moisture absorption.

-

The RH at which a sharp, continuous increase in weight is observed, corresponding to the dissolution of the sample, is the deliquescence relative humidity (DRH).

-

-

Data Analysis:

-

Plot the change in mass (%) as a function of relative humidity (%).

-

The DRH can be identified from this plot.

-

Safety Note: Due to the vigorous reaction of this compound with water, this experiment should only be performed on a very small scale and with appropriate safety shielding in place.

Conclusion

This compound is a powerful reagent whose utility is directly dependent on maintaining its anhydrous state. Its extreme hygroscopicity and deliquescent nature necessitate the use of stringent air- and moisture-exclusion techniques. By understanding the chemical basis of its moisture sensitivity and adhering to the detailed handling and analytical protocols outlined in this guide, researchers can ensure the integrity of their experiments, obtain reliable results, and maintain a safe laboratory environment. The provided workflows and data serve as a critical resource for all professionals working with this highly reactive and valuable compound.

References

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. Hygroscopy - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. cmu.edu [cmu.edu]

- 10. uvic.ca [uvic.ca]

- 11. uab.edu [uab.edu]

- 12. ors.od.nih.gov [ors.od.nih.gov]

- 13. ucd.ie [ucd.ie]

- 14. inertcorp.com [inertcorp.com]

- 15. chem.purdue.edu [chem.purdue.edu]

- 16. A glove box system for the manipulation of air sensitive compounds | Semantic Scholar [semanticscholar.org]

- 17. epfl.ch [epfl.ch]

- 18. byjus.com [byjus.com]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. quveon.com [quveon.com]

- 21. gmpinsiders.com [gmpinsiders.com]

Theoretical Insights into the Reactivity of Cesium Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) is a strong base and nucleophile utilized in a range of chemical transformations, including transesterification, methylation, and as a catalyst promoter. Despite its utility, dedicated theoretical studies on the reactivity of this compound are notably scarce in publicly accessible literature. This technical guide aims to provide a comprehensive overview by synthesizing information from theoretical studies on analogous alkali metal methoxides, particularly sodium and potassium methoxides, and computational investigations into cesium as a catalyst promoter. By examining these related systems, we can infer the probable reaction mechanisms, computational methodologies for their study, and key factors influencing the reactivity of this compound. This guide will also highlight the current research gaps and propose future directions for the computational investigation of this important chemical entity.

Introduction to this compound Reactivity

Cesium, being the largest and most electropositive of the stable alkali metals, imparts distinct properties to its corresponding methoxide. The Cs-O bond in this compound is highly ionic, leading to a high degree of dissociation in polar solvents and rendering the methoxide anion a potent nucleophile and base. This high reactivity is harnessed in various organic syntheses. Theoretical studies, primarily using Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and activation energies, which is crucial for optimizing reaction conditions and designing novel catalysts. Due to the limited direct theoretical data on this compound, this guide will draw parallels from computational studies on sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) to elucidate its reactivity.

Theoretical Methodologies for Studying Alkoxide Reactivity

The computational investigation of alkali metal methoxide reactivity typically employs a combination of quantum chemical methods to map out the potential energy surface of a reaction.

Density Functional Theory (DFT)

DFT is the most common method for these types of studies due to its favorable balance of computational cost and accuracy.

-

Functionals: Hybrid functionals such as B3LYP are frequently used. For systems where dispersion forces are important, dispersion-corrected functionals like B3LYP-D3 are employed.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly chosen. For heavy atoms like cesium, effective core potentials (ECPs) such as the LanL2DZ are often used to account for relativistic effects.

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently applied.

Ab Initio Methods

Higher-level ab initio methods can be used for more accurate energy calculations, often as single-point calculations on DFT-optimized geometries.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) provide highly accurate energies (the "gold standard" in quantum chemistry).

-

Møller-Plesset (MP) Perturbation Theory: MP2 is another common method for incorporating electron correlation.

Reaction Pathway Analysis

-

Transition State (TS) Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state structures.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

A general workflow for the computational study of a reaction catalyzed by an alkali metal methoxide is depicted below.

Key Reactions and Mechanistic Insights

Transesterification

Transesterification, particularly for biodiesel production, is a well-studied reaction catalyzed by alkali metal methoxides. The generally accepted mechanism proceeds in three main steps, with the formation of a tetrahedral intermediate.

Table 1: Theoretical Activation Energies (in kcal/mol) for the Transesterification of Triglycerides with Methanol Catalyzed by Different Alkali Metal Methoxides (Analogous Systems)

| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Computational Method |

| Triglyceride to Diglyceride | NaOCH₃ | [Data not available in searched literature] | [Hypothetical] |

| Diglyceride to Monoglyceride | NaOCH₃ | [Data not available in searched literature] | [Hypothetical] |

| Monoglyceride to Glycerol | NaOCH₃ | [Data not available in searched literature] | [Hypothetical] |

| Triglyceride to Diglyceride | KOCH₃ | [Data not available in searched literature] | [Hypothetical] |

| Diglyceride to Monoglyceride | KOCH₃ | [Data not available in searched literature] | [Hypothetical] |

| Monoglyceride to Glycerol | KOCH₃ | [Data not available in searched literature] | [Hypothetical] |

(Note: Specific activation energies from dedicated comparative theoretical studies on alkali metal methoxide-catalyzed transesterification were not found in the performed searches. The table structure is provided for when such data becomes available.)

For this compound, it is expected that the activation barriers would be lower compared to lighter alkali metal methoxides. The larger ionic radius of Cs⁺ leads to a "freer" methoxide anion with enhanced nucleophilicity, thus facilitating the attack on the carbonyl carbon of the ester.

Methylation Reactions

This compound can act as a base to deprotonate a substrate, which is then methylated. The role of the cesium cation in stabilizing the transition state is crucial.

Cesium as a Promoter in Heterogeneous Catalysis

Theoretical studies on cesium as a promoter on metal and metal oxide surfaces reveal that cesium can significantly alter the electronic properties of the catalyst.

-

Work Function Reduction: Cesium, being highly electropositive, readily donates electron density to the catalyst surface, thereby lowering its work function.

-

Enhanced Adsorption: This electronic modification can enhance the adsorption of reactants, such as CO₂, by increasing the back-donation from the catalyst to the adsorbate's antibonding orbitals.

-

Stabilization of Intermediates: The positively charged Cs⁺ ions on the surface can electrostatically stabilize negatively charged reaction intermediates.

These findings suggest that in reactions where this compound is used, the cesium cation is not merely a spectator ion but actively participates in the reaction mechanism, likely by coordinating to oxygen atoms in reactants and transition states, thereby stabilizing them.

Experimental Protocols for Theoretical Studies

For researchers wishing to conduct theoretical studies on this compound reactivity, the following protocol, based on common practices for analogous systems, is recommended.

Protocol 1: DFT Calculation of a this compound-Catalyzed Reaction

-

Model Construction:

-

Build the 3D structures of the reactants, methanol, and the this compound catalyst using a molecular modeling program. For CsOCH₃, it can be modeled as an ion pair.

-

-

Geometry Optimization:

-

Perform geometry optimizations of all reactants, intermediates, transition states, and products.

-

Software: Gaussian, ORCA, etc.

-

Method: B3LYP-D3/def2-SVP. For Cesium, use an ECP like def2-SVP-ECP.

-

Solvent: Include a continuum solvation model (e.g., SMD with a solvent corresponding to experimental conditions).

-

-

Frequency Calculations:

-

Perform frequency calculations on all optimized structures to obtain zero-point vibrational energies (ZPVE) and to confirm the nature of the stationary points (no imaginary frequencies for minima, one for transition states).

-

-

Transition State Search:

-

Use a method like QST2, QST3, or the Berny algorithm to locate the transition state structure.

-

-

IRC Calculation:

-

Perform an IRC calculation on the transition state to verify that it connects the desired reactants and products.

-

-

Energy Refinement:

-

(Optional) Perform single-point energy calculations on the optimized geometries using a more accurate method (e.g., CCSD(T)) and a larger basis set (e.g., def2-TZVP) to obtain more reliable reaction and activation energies.

-

-

Data Analysis:

-

Construct a potential energy surface diagram.

-

Analyze the electronic structure using methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding changes along the reaction coordinate.

-

Conclusion and Future Outlook

While direct theoretical studies on the reactivity of this compound are currently lacking, a comprehensive understanding can be built by drawing parallels with lighter alkali metal methoxides and studies on cesium as a catalyst promoter. The high ionicity of the Cs-O bond suggests that this compound is a highly reactive nucleophile and base, likely leading to lower activation barriers in reactions like transesterification compared to its sodium and potassium counterparts. The cesium cation is not a passive spectator and is expected to play a key role in stabilizing transition states.

There is a clear need for dedicated computational studies on this compound to provide quantitative data on its reactivity. Future research should focus on:

-

Comparative DFT studies: A systematic investigation of the transesterification reaction catalyzed by the full range of alkali metal methoxides (Li, Na, K, Rb, Cs) to quantify the effect of the cation on the activation energies.

-

Explicit Solvation Models: Using explicit solvent molecules in the calculations to better model the coordination environment of the cesium cation and its influence on the methoxide anion's reactivity.

-

Investigation of Diverse Reactions: Expanding the theoretical studies beyond transesterification to other reactions where this compound is employed, such as methylation and condensation reactions.

Such studies will not only fill a significant gap in the fundamental understanding of this important reagent but also provide valuable insights for the rational design of more efficient catalytic processes.

Vibrational Spectroscopy of Cesium Methoxide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the vibrational spectroscopy of cesium methoxide (CsOCH₃). Due to a scarcity of directly published Infrared (IR) and Raman spectroscopic data for this compound, this document synthesizes expected vibrational frequencies based on data from analogous alkali metal methoxides, namely sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃). It includes a summary of expected vibrational modes, detailed experimental protocols for synthesis and spectroscopic analysis of air-sensitive alkoxides, and a generalized workflow for obtaining and interpreting vibrational spectra. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the characterization of simple metal alkoxides.

Introduction to Vibrational Spectroscopy of Metal Alkoxides

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of chemical compounds. These techniques measure the vibrations of chemical bonds within a molecule, which occur at specific, quantized frequencies. Each type of bond (e.g., C-O, C-H, O-M) has characteristic vibrational modes (stretching, bending, rocking), which appear as distinct bands in a spectrum. The frequency of these bands provides information about bond strength and the atoms involved, while the intensity can be related to concentration and bond polarity.

For metal alkoxides like this compound, vibrational spectroscopy is crucial for confirming synthesis, assessing purity, and understanding the nature of the metal-oxygen bond. This compound, as the most electropositive stable alkali metal methoxide, is of interest for its high basicity and its role as a reagent in various chemical syntheses.

Expected Vibrational Data for this compound

Direct experimental IR and Raman spectra for this compound are not widely available in peer-reviewed literature. However, by analyzing the spectra of sodium methoxide and potassium methoxide, a reliable estimation of the vibrational frequencies for this compound can be established. The primary differences are expected in the low-frequency region corresponding to the metal-oxygen bond vibration, which is sensitive to the mass of the metal cation.

The following table summarizes the expected vibrational modes and their approximate frequencies for this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy | Description |

| ν(C-H) | 2950 - 2800 | IR, Raman | Asymmetric and symmetric stretching of the methyl (CH₃) group. |

| δ(CH₃) | 1480 - 1420 | IR, Raman | Asymmetric and symmetric bending (deformation) of the methyl group. |

| ρ(CH₃) | 1200 - 1100 | IR, Raman | Rocking motion of the methyl group. |

| ν(C-O) | 1100 - 1050 | IR, Raman | Stretching of the carbon-oxygen single bond. This is a strong, characteristic peak. |

| ν(Cs-O) | 550 - 450 | IR, Raman | Stretching of the cesium-oxygen bond. The frequency is lower than for Na-O or K-O due to the higher mass of cesium. |

Experimental Protocols

The successful acquisition of vibrational spectra for this compound requires careful handling due to its reactivity, particularly its sensitivity to moisture.

Synthesis of Anhydrous this compound

A common method for synthesizing this compound involves the reaction of cesium metal with anhydrous methanol in an inert solvent.

Materials:

-

Cesium metal (Cs)

-

Anhydrous methanol (CH₃OH)

-

Dry heptane (or other inert alkane solvent)

-

Pyrex reaction vessel with Teflon-FEP valves

-

Vacuum line

-

Inert atmosphere glove box (Argon)

Procedure:

-

All manipulations of solid, non-volatile materials should be performed in a glove box under an inert argon atmosphere.

-

In a clean, dry Pyrex reaction vessel, place a known quantity of cesium metal.

-

Connect the vessel to a vacuum line. Cool the vessel to -196 °C using liquid nitrogen.

-

Condense a stoichiometric amount of anhydrous methanol and a suitable volume of dry heptane into the reaction vessel.

-

Allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of hydrogen gas (H₂) will be observed as the solvent melts.

-

Once the gas evolution ceases, cool the vessel again to -196 °C and remove the hydrogen gas under vacuum.

-

The procedure can be repeated with small additions of methanol until all cesium metal has reacted.

-

After the reaction is complete, all volatile components (excess methanol and heptane) are removed under vacuum at 25 °C, yielding pure, solid this compound as a white powder.[1]

Infrared (IR) Spectroscopy Protocol

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Inert atmosphere sample holder or glove box

Procedure (ATR Method):

-

The FTIR spectrometer should be equipped with an ATR accessory, which is ideal for analyzing solid powders with minimal sample preparation.

-

Inside a glove box, a small amount of the synthesized this compound powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-